molecular formula C22H36O5 B15164062 Pentadecyl 3,4,5-trihydroxybenzoate CAS No. 147391-54-6

Pentadecyl 3,4,5-trihydroxybenzoate

Cat. No.: B15164062
CAS No.: 147391-54-6
M. Wt: 380.5 g/mol
InChI Key: PMUSKGUULUJIFQ-UHFFFAOYSA-N
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Description

This compound is characterized by a long alkyl chain (pentadecyl group) attached to a benzoate moiety that contains three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecyl 3,4,5-trihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gallic acid (3,4,5-trihydroxybenzoic acid) with pentadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of renewable resources such as cardanol, derived from cashew nut shell liquid, can also be explored for the production of the pentadecyl group .

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups on the benzoate moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and partially reduced esters.

    Substitution: Ether or amine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecyl 3,4,5-trihydroxybenzoate is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property can improve its efficacy in biological systems and its stability in formulations compared to shorter-chain analogs .

Properties

CAS No.

147391-54-6

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

pentadecyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27-22(26)18-16-19(23)21(25)20(24)17-18/h16-17,23-25H,2-15H2,1H3

InChI Key

PMUSKGUULUJIFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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